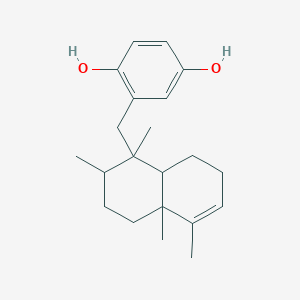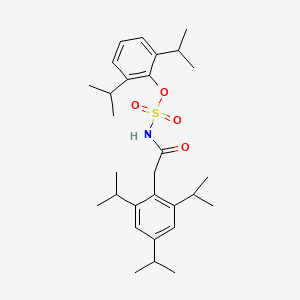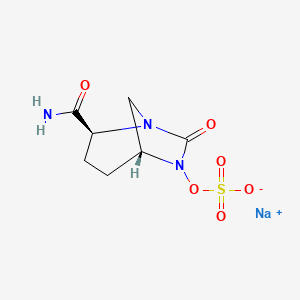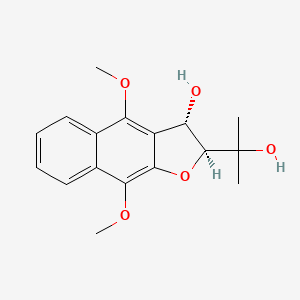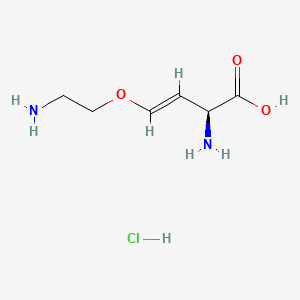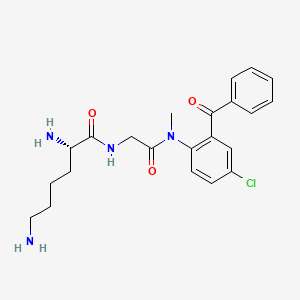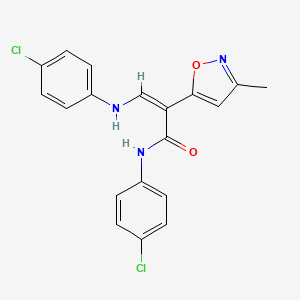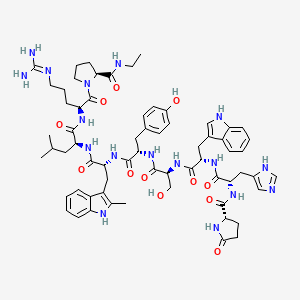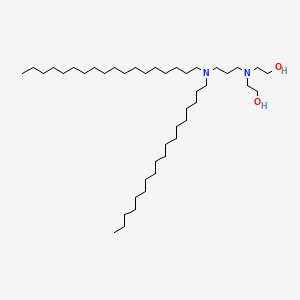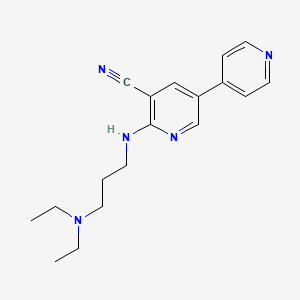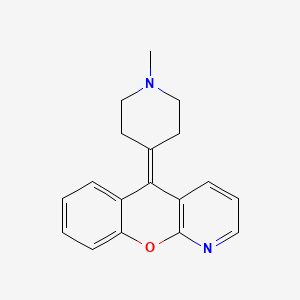
Azanator
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azanator is a chemical compound with the molecular formula C₁₈H₁₈N₂O. It is known for its unique structure, which includes a benzopyrano-pyridine core. This compound has a density of 1.206 g/cm³ and a boiling point of 432.4°C at 760 mmHg
Preparation Methods
Synthetic Routes and Reaction Conditions
Azanator can be synthesized through a series of chemical reactions involving the coupling of specific aromatic compounds. One common method involves the reaction of a diazonium salt with an electron-rich aromatic compound under acidic conditions. This process typically requires low temperatures to maintain the stability of the diazonium salt .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the diazonium coupling reaction is carried out. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of continuous flow systems has also been explored to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Azanator undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce amine compounds .
Scientific Research Applications
Azanator has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of this compound in drug development, particularly for its potential as a therapeutic agent.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of azanator involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of this compound being studied .
Comparison with Similar Compounds
Azanator is unique due to its benzopyrano-pyridine core structure, which distinguishes it from other similar compounds. Some similar compounds include:
Azo compounds: These compounds contain the -N=N- functional group and are widely used in dyes and pigments.
Azacycles: These are cyclic compounds containing nitrogen atoms, such as azetidine and piperidine.
Properties
CAS No. |
37855-92-8 |
|---|---|
Molecular Formula |
C18H18N2O |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
5-(1-methylpiperidin-4-ylidene)chromeno[2,3-b]pyridine |
InChI |
InChI=1S/C18H18N2O/c1-20-11-8-13(9-12-20)17-14-5-2-3-7-16(14)21-18-15(17)6-4-10-19-18/h2-7,10H,8-9,11-12H2,1H3 |
InChI Key |
ALIOEEFZPKWPAV-UHFFFAOYSA-N |
SMILES |
CN1CCC(=C2C3=C(N=CC=C3)OC4=CC=CC=C42)CC1 |
Canonical SMILES |
CN1CCC(=C2C3=C(N=CC=C3)OC4=CC=CC=C42)CC1 |
Appearance |
Solid powder |
Key on ui other cas no. |
37855-92-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-(4-(N-methyl)piperidylidene)-5H-(1)benzopyrano(2,3-b)pyridine azanator Sch 15280 Sch-15280 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


